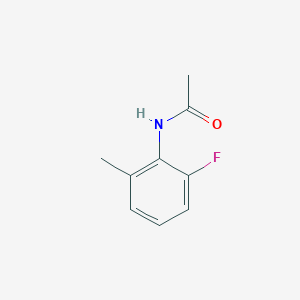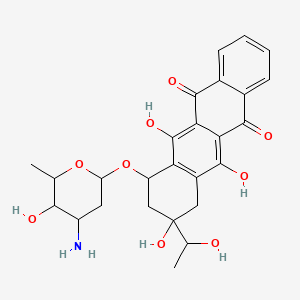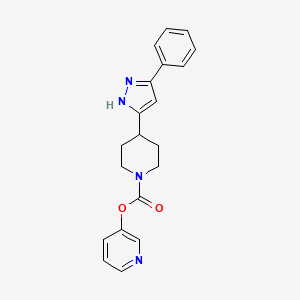
pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate: is a complex organic compound featuring a pyridine ring, a phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyridine and piperidine moieties. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of pyridine derivatives with phenyl-substituted pyrazole derivatives.
Cyclization Reactions: Cyclization steps are crucial to form the piperidine ring, often using reagents like acetic acid or iodine(III) compounds.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can reduce certain functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Chemistry and Biology:
Catalysts: This compound can serve as a catalyst in organic synthesis, facilitating various chemical reactions.
Biological Probes: It can be used as a probe in biological studies to understand cellular processes.
Medicine:
Antimicrobial Agents: Research into its antimicrobial properties, which could lead to new treatments for infections.
Industry:
Material Science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or industrial outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Pyridin-4-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Pyridin-3-yl 4-(2-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-4-yl)piperidine-1-carboxylate
Uniqueness: Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is unique due to its specific arrangement of functional groups and the resulting chemical properties. This arrangement can lead to distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H20N4O2/c25-20(26-17-7-4-10-21-14-17)24-11-8-16(9-12-24)19-13-18(22-23-19)15-5-2-1-3-6-15/h1-7,10,13-14,16H,8-9,11-12H2,(H,22,23) |
InChI Key |
CMPPXGPRENQCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
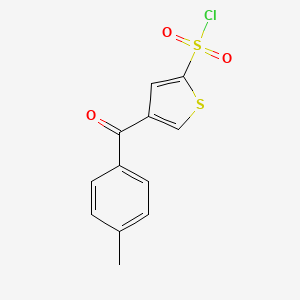
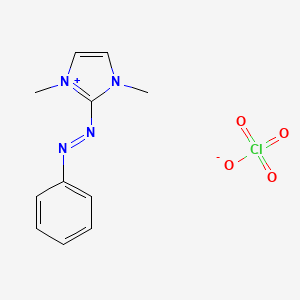
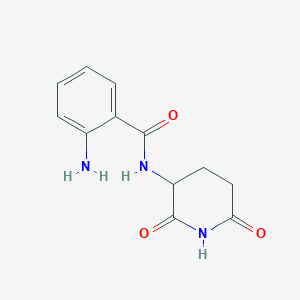
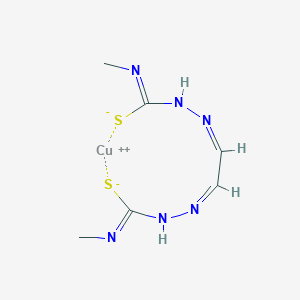
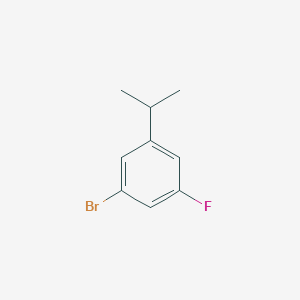

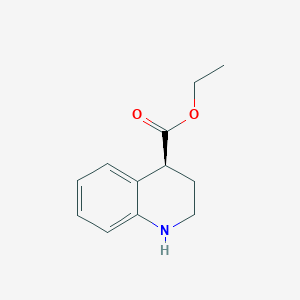
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
